molecular formula C10H10BrNO2 B010387 N-(4-acetyl-2-bromophenyl)acetamide CAS No. 101209-08-9

N-(4-acetyl-2-bromophenyl)acetamide

Cat. No.: B010387
CAS No.: 101209-08-9
M. Wt: 256.1 g/mol
InChI Key: PMYJAVHDFDKJBS-UHFFFAOYSA-N
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Description

4-Acetamido-3-bromoacetophenone is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of acetophenone, where the acetyl group is substituted with an acetamido group at the para position and a bromine atom at the meta position. This compound is known for its white to brown crystalline appearance and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-bromoacetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone is treated with a brominating agent such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction is carried out at elevated temperatures, around 90°C, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: In industrial settings, the production of 4-Acetamido-3-bromoacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified through recrystallization from solvents like petroleum ether .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3-bromoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(4-acetyl-2-bromophenyl)acetamide serves as an important intermediate for the production of more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions makes it a valuable building block in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with other nucleophilesAmines, thiols
OxidationConversion to carboxylic acids or ketonesPotassium permanganate, chromium trioxide
ReductionFormation of alcohols or aminesSodium borohydride, lithium aluminum hydride

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular processes. For instance, preliminary findings suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceuticals.

Medicine

The compound is being investigated as a precursor for pharmaceutical applications. Its structural characteristics allow for modifications that could lead to the development of new drugs targeting various diseases. The bromine atom enhances its reactivity, potentially improving efficacy in drug formulations.

Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at certain concentrations, warranting further investigation into its mechanism of action and potential therapeutic uses.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are explored for use in dyes and pigments due to their vibrant colors and stability under various conditions.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-bromoacetophenone involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

    4-Acetamido-3-chloroacetophenone: Similar structure but with a chlorine atom instead of bromine.

    4-Acetamido-3-fluoroacetophenone: Contains a fluorine atom in place of bromine.

    4-Acetamido-3-iodoacetophenone: Features an iodine atom instead of bromine.

Uniqueness: 4-Acetamido-3-bromoacetophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.

Biological Activity

N-(4-acetyl-2-bromophenyl)acetamide, also known as 4-acetamido-3-bromoacetophenone, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological significance, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 260.1 g/mol
  • Appearance : White to brown crystalline solid

The compound features an acetamido group at the para position and a bromine atom at the meta position relative to the acetophenone structure. This unique arrangement contributes to its reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The synthesis typically involves the reaction of 4-bromoacetophenone with acetic anhydride in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar compounds found that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against BacteriaActivity Against Fungi
N-(4-bromophenyl)acetamideModerateWeak
This compoundStrongModerate
N-(4-chloroacetophenone)WeakStrong

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, likely through the activation of caspase pathways .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HepG220Cell cycle arrest
A54925Inhibition of cell proliferation

The biological activity of this compound can be attributed to its structural features:

  • Bromine Atom : Enhances lipophilicity and facilitates membrane penetration, which is crucial for antimicrobial activity.
  • Acetamido Group : This functional group may engage in hydrogen bonding with biological targets, enhancing binding affinity.
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation, such as dihydrofolate reductase (DHFR) .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives showed that this compound exhibited higher antimicrobial efficacy compared to its analogs, suggesting a structure-activity relationship that favors this particular configuration .
  • Anticancer Screening : In another investigation, this compound was part of a series tested against multiple cancer cell lines, displaying significant growth inhibition and suggesting potential as a lead compound for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of N-(4-acetyl-2-bromophenyl)acetamide, and how do they influence experimental handling?

  • Answer: Key properties include melting point, solubility, and stability under varying conditions. For brominated acetamides, melting points often range between 155–425 K (e.g., related compounds in ). Solubility in organic solvents like dichloromethane (used in crystallography workflows) is critical for recrystallization . Stability studies should assess sensitivity to light, moisture, and temperature, particularly given the bromine substituent’s potential reactivity. Characterization via NMR (for functional groups), mass spectrometry (for molecular weight confirmation), and elemental analysis is standard .

Q. What is a standard synthetic route for this compound, and how is the product characterized?

  • Answer: A common method involves coupling 4-acetyl-2-bromoaniline with acetyl chloride or acetic anhydride in the presence of a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions . Post-synthesis, purification via column chromatography or recrystallization (e.g., methylene chloride evaporation) is employed. Characterization includes:

  • 1H/13C NMR to confirm acetamide and aryl proton environments.
  • FT-IR for amide C=O stretching (~1650 cm⁻¹).
  • X-ray crystallography to resolve molecular packing and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for brominated acetamide derivatives?

  • Answer: Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or refinement errors. Strategies include:

  • Re-refinement of raw data using software like SHELXL to validate atomic displacement parameters and hydrogen placement .
  • Validation tools (e.g., PLATON, CCDC Mercury) to check for missed symmetry or twinning .
  • Comparative analysis of related structures (e.g., reports dihedral angles between aromatic rings in similar compounds) to identify trends in molecular conformation .

Q. What synthetic strategies optimize yield and purity of this compound for scale-up?

  • Answer:

  • Catalyst optimization : Use of triethylamine as a base to neutralize HCl byproducts during amide coupling .
  • Temperature control : Stirring at 273 K minimizes side reactions (e.g., acetylation of competing sites) .
  • Purification : Sequential washing with NaHCO₃ and brine removes acidic impurities, while slow evaporation yields high-purity crystals .
  • In-situ monitoring : TLC or HPLC to track reaction progress and intermediates.

Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility and stability?

  • Answer:

  • Software tools : SHELXL or Olex2 visualize intermolecular interactions (e.g., N–H⋯O bonds in ). Quantify interaction energies using DFT calculations .
  • Thermal analysis : DSC/TGA correlates melting points with packing efficiency (e.g., tighter networks increase stability but reduce solubility) .
  • Solubility testing : Compare hydrogen-bond donor/acceptor counts with logP values to predict solvent compatibility.

Q. What methodologies validate the electronic effects of the 4-acetyl and 2-bromo substituents on acetamide reactivity?

  • Answer:

  • Computational modeling : DFT studies (e.g., Gaussian, ORCA) calculate electron density maps to assess substituent effects on amide resonance .
  • Spectroscopic analysis : UV-Vis spectroscopy monitors charge-transfer transitions influenced by electron-withdrawing bromine and acetyl groups.
  • Kinetic studies : Compare hydrolysis rates under acidic/basic conditions to evaluate steric and electronic impacts .

Q. Methodological Notes

  • Crystallography : Always deposit raw data in repositories (e.g., CCDC) for independent validation .
  • Synthesis : Prioritize anhydrous conditions for brominated aryl amines to prevent decomposition .
  • Data interpretation : Cross-reference melting points and spectral data with structurally analogous compounds (e.g., ) to identify outliers .

Properties

IUPAC Name

N-(4-acetyl-2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJAVHDFDKJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394983
Record name 4-Acetamido-3-bromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101209-08-9
Record name 4-Acetamido-3-bromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetamido-3'-bromoacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-(4-acetyl-2-bromophenyl)acetamide
N-(4-acetyl-2-bromophenyl)acetamide
N-(4-acetyl-2-bromophenyl)acetamide
N-(4-acetyl-2-bromophenyl)acetamide
N-(4-acetyl-2-bromophenyl)acetamide
N-(4-acetyl-2-bromophenyl)acetamide

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